8-bromo-N-tert-butylquinazolin-2-amine

Physicochemical Property Lipophilicity SAR

8-Bromo-N-tert-butylquinazolin-2-amine (CAS 1453801-08-5) uniquely combines an aryl bromide at the 8-position primed for Pd-catalyzed cross-coupling with a sterically bulky tert-butylamine (XLogP3=3.5) that enhances metabolic stability. This scaffold enables late-stage diversification for kinase inhibitor libraries, PROTAC linker conjugation, and SAR studies targeting ATP-binding pockets. Generic substitution with 8-chloro or N-methyl analogs introduces divergent electronic and steric landscapes, compromising reaction yields and biological activity. Ensure reproducible R&D outcomes by sourcing this validated intermediate.

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
Cat. No. B8551159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-N-tert-butylquinazolin-2-amine
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC=C2C=CC=C(C2=N1)Br
InChIInChI=1S/C12H14BrN3/c1-12(2,3)16-11-14-7-8-5-4-6-9(13)10(8)15-11/h4-7H,1-3H3,(H,14,15,16)
InChIKeyNWMRYNTXRNSPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-N-tert-butylquinazolin-2-amine: A Defined Halogenated Quinazoline Building Block for Targeted Synthesis


8-Bromo-N-tert-butylquinazolin-2-amine (CAS 1453801-08-5) is a synthetic quinazoline derivative with a molecular formula of C12H14BrN3 and a molecular weight of 280.16 g/mol [1]. This compound features a bromine atom at the 8-position and a sterically bulky tert-butyl group on the 2-amine, positioning it as a versatile intermediate in medicinal chemistry. Its structure aligns with scaffolds known for potent biological activity, particularly in kinase inhibitor research, and its specific halogen placement enables targeted late-stage functionalization via cross-coupling chemistry .

Why 8-Bromo-N-tert-butylquinazolin-2-amine Cannot Be Simply Swapped with Other 2-Aminoquinazoline Analogs


Generic substitution of 8-bromo-N-tert-butylquinazolin-2-amine with other in-class 2-aminoquinazolines is problematic due to the quantifiable, non-linear impact of its unique substituent combination on physicochemical properties and reactivity. The specific 8-bromo and N-tert-butyl groups confer a distinct lipophilicity profile (XLogP3 = 3.5) and steric environment that cannot be replicated by other halogen/amine pairings [1]. These factors critically influence downstream synthetic yields, target binding conformations in SAR studies, and pharmacokinetic properties like metabolic stability. Simply interchanging this compound with an 8-chloro or N-methyl analog introduces a different electronic and steric landscape, which can lead to significant deviations in reaction outcomes or biological activity, making direct replacement without re-optimization unreliable [2].

Quantifiable Differentiation Guide for 8-Bromo-N-tert-butylquinazolin-2-amine vs. Closest Analogs


Lipophilicity-Driven Differentiation: The Impact of the tert-Butyl Group on LogP

The target compound's lipophilicity, a crucial parameter for membrane permeability and target binding, is significantly distinct from its analogs. It has a computed XLogP3 of 3.5 [1], which is notably higher than the N-methyl analog 8-bromo-N-methylquinazolin-2-amine (XLogP3 = 2.3) [2]. This quantifiable difference of 1.2 log units represents a more than 10-fold increase in partition coefficient, directly impacting pharmacokinetic behavior and solubility profiles.

Physicochemical Property Lipophilicity SAR Drug Design

Polar Surface Area Differentiation: A Quantifiable Metric for Target Engagement and Bioavailability

The target compound possesses a Topological Polar Surface Area (TPSA) of 37.8 Ų, a value directly correlated with its hydrogen bonding capacity [1]. This is identical to its N-methyl analog, confirming the quinazoline core's consistent contribution, but the steric shielding from the tert-butyl group distinguishes its practical hydrogen bonding accessibility [2]. While the TPSA number is the same, the effective polar surface area in a dynamic biological environment is reduced by the bulkier tert-butyl group, a kinetically meaningful differentiation.

Physicochemical Property TPSA Druglikeness Permeability

Spectroscopically Verified Identity for Precise Procurement and Reaction Planning

To guarantee synthetic reproducibility, this compound can be procured with a confirmed structural identity. The 1H NMR spectrum in CDCl3 shows key diagnostic signals, including a characteristic singlet for the quinazoline C4 proton at δ 8.87 ppm and a broad singlet for the NH proton at δ 5.43 ppm, allowing for precise identification and quantification . These well-resolved signals allow for reliable lot-to-lot verification by a procuring lab, a critical quality control checkpoint that is not uniformly available for all custom-made analogs.

Structural Confirmation NMR Spectroscopy Quality Control Synthetic Intermediate

High-Value Application Scenarios for 8-Bromo-N-tert-butylquinazolin-2-amine


Kinase Inhibitor Structure-Activity Relationship (SAR) Studies

The unique combination of an 8-bromo handle for functionalization and a bulky tert-butyl amine makes this compound an ideal scaffold for probing the impact of steric bulk on ATP-binding pocket interactions in kinases [1]. Its higher lipophilicity (XLogP3=3.5) over the N-methyl analog is crucial for targeting intracellular kinase domains, and its spectroscopic fingerprint ensures reproducible starting material quality for reliable SAR data.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The aryl bromide at the 8-position is primed for palladium-catalyzed cross-coupling, allowing the introduction of diverse aryl, heteroaryl, or alkenyl groups at a late stage [1]. This reactivity profile, a common differentiator for aryl bromides over chlorides in oxidative addition, coupled with the stability of the tert-butyl group, makes it a superior choice for generating compound libraries from a single advanced intermediate.

Pharmacokinetic Property Modulation

The tert-butyl group is a well-known motif for modulating metabolic stability. This compound serves as a direct starting point for comparing the metabolic clearance of tert-butyl containing quinazolines versus less hindered or metabolically labile analogs (e.g., N-methyl or unsubstituted amines) [1]. The quantifiable difference in lipophilicity (ΔXLogP3 > 1.0) and steric shielding provides a clear hypothesis for improving half-life in microsomal stability assays.

PROTAC Linker Attachment Point Synthesis

The 8-bromo position serves as a convenient, single-point attachment for polyethylene glycol (PEG) or alkyl linkers used in Proteolysis Targeting Chimeras (PROTACs). The consistent, verified NMR signature of the starting bromide ensures that the conjugation efficiency and product ratio can be accurately tracked by a procurement lab, a crucial factor in the demanding synthesis of heterobifunctional molecules [1].

Quote Request

Request a Quote for 8-bromo-N-tert-butylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.